

# An In-depth Technical Guide to 8-Bromoquinoline (CAS Number: 16567-18-3)

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## Compound of Interest

Compound Name: 8-Bromoquinoline

Cat. No.: B100496

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## Introduction

**8-Bromoquinoline** is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its chemical structure, featuring a bromine atom at the 8th position of the quinoline ring, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **8-bromoquinoline**, with a focus on its relevance to researchers in chemistry and drug discovery.

## Physicochemical Properties

The fundamental physicochemical properties of **8-bromoquinoline** are summarized in the table below, providing a quick reference for experimental design and evaluation.

Property	Value	Reference(s)
CAS Number	16567-18-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrN	[1]
Molecular Weight	208.05 g/mol	
Appearance	White to light yellow crystalline powder or liquid after melting.	[2]
Melting Point	58-59 °C	[2]
Boiling Point	112-113 °C at 0.5 mmHg	[2]
Density	1.594 g/mL at 25 °C	[2]
Refractive Index (n <sup>20</sup> /D)	1.672	[2]
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[3] Insoluble in water.	[4]
Storage	Store in a cool, dry, and dark place under an inert atmosphere.[2]	

## Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for **8-bromoquinoline**, which are essential for its identification and characterization.

### <sup>1</sup>H NMR Spectroscopy

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.95	dd	J = 4.2, 1.7
H-3	~7.45	dd	J = 8.3, 4.2
H-4	~8.45	dd	J = 8.3, 1.7
H-5	~7.85	dd	J = 7.6, 1.3
H-6	~7.45	t	J = 7.8
H-7	~7.80	dd	J = 8.0, 1.3

Note: Chemical shifts are referenced to TMS and were recorded in CDCl<sub>3</sub>. Values are approximate and may vary based on experimental conditions.[\[2\]](#)

### <sup>13</sup>C NMR Spectroscopy

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	~151.0
C-3	~121.9
C-4	~136.2
C-4a	~148.0
C-5	~130.0
C-6	~127.5
C-7	~128.8
C-8	~120.0
C-8a	~143.5

Note: Chemical shifts are referenced to TMS and were recorded in CDCl<sub>3</sub>. Values are approximate and may vary based on experimental conditions.[\[2\]](#)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Medium	Aromatic C-H stretch
1580-1450	Strong, multiple bands	C=C and C=N stretching vibrations of the quinoline ring
~800	Strong	C-Br stretch
~750	Strong	Out-of-plane C-H bending

Note: The spectrum is characterized by the aromatic C-H and ring stretching vibrations, as well as the prominent C-Br stretch.[\[5\]](#)

## Mass Spectrometry (MS)

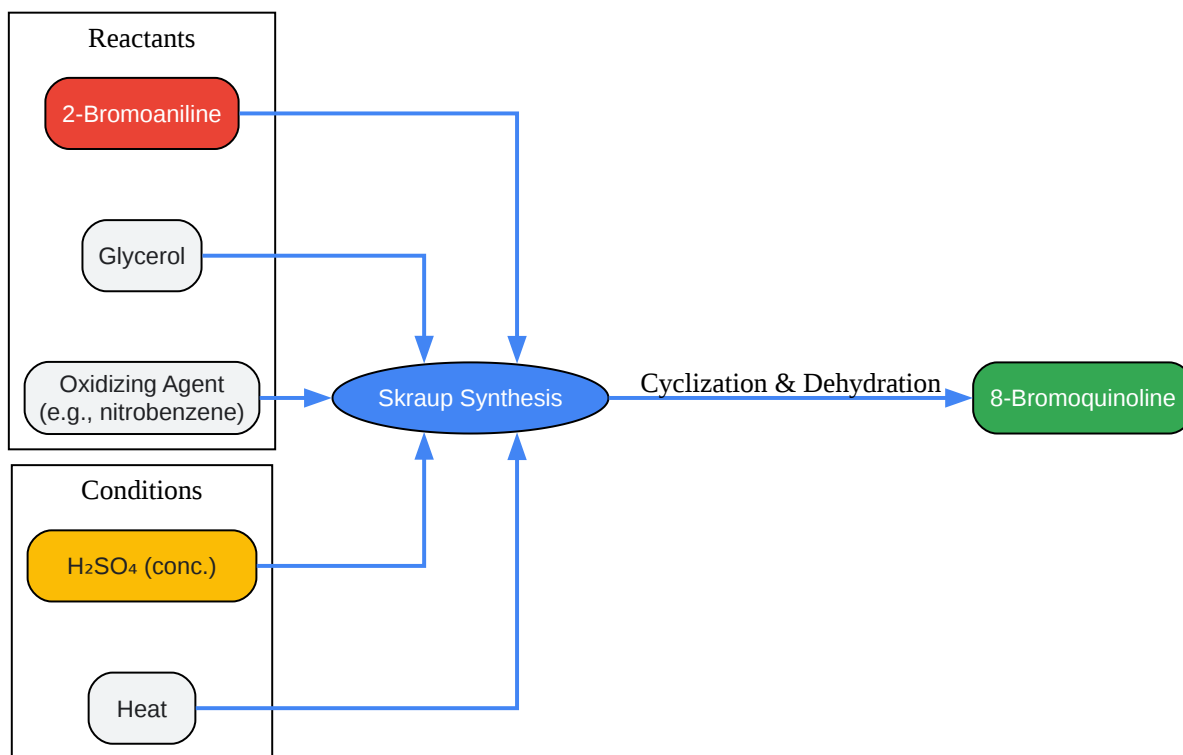
m/z	Relative Intensity	Assignment
207/209	High	[M] <sup>+</sup> and [M+2] <sup>+</sup> (molecular ion peaks, characteristic bromine isotope pattern)
128	Moderate	[M - Br] <sup>+</sup> (loss of bromine radical)
101	Moderate	[C <sub>8</sub> H <sub>5</sub> N] <sup>+</sup> (further fragmentation)

Note: The mass spectrum is distinguished by the isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), leading to two molecular ion peaks with a difference of 2 m/z units.[\[1\]](#)

## Experimental Protocols

### Synthesis of 8-Bromoquinoline

A common and effective method for the synthesis of **8-bromoquinoline** is the Skraup synthesis, which involves the reaction of an aniline with glycerol.



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Caption: Skraup synthesis of **8-Bromoquinoline**.

Procedure:[6]

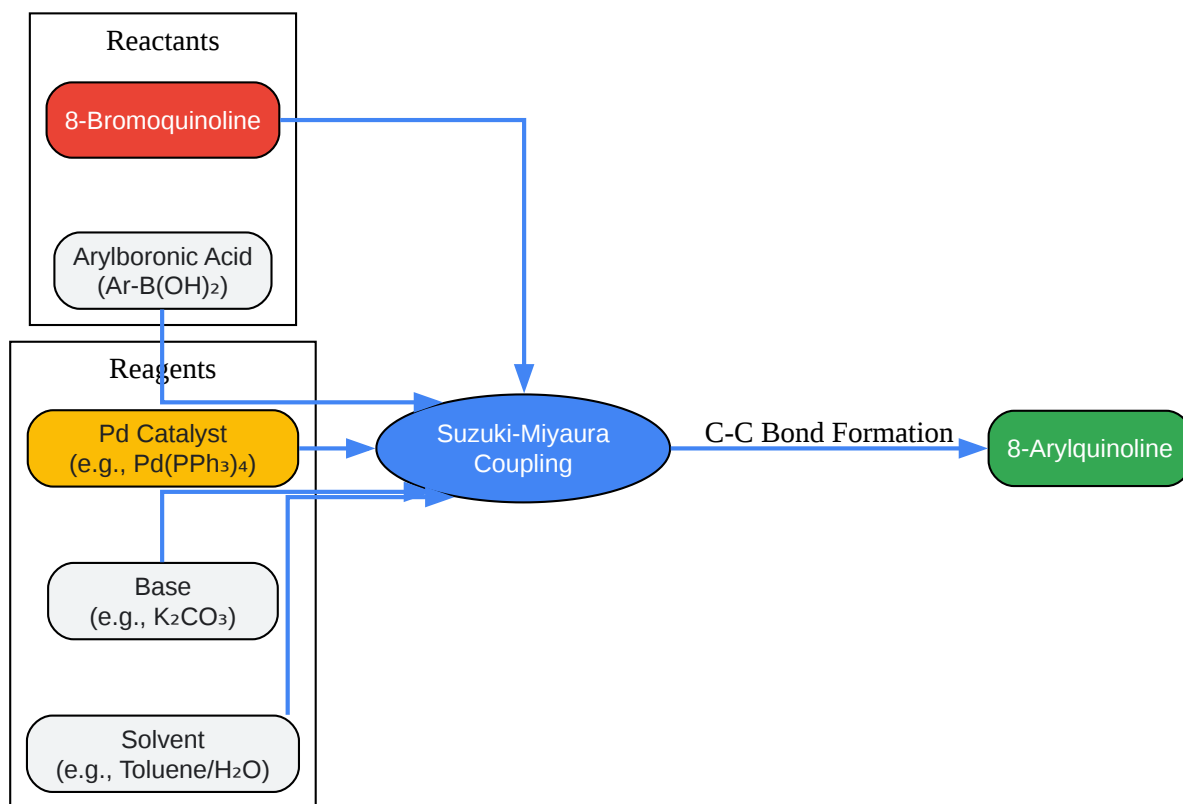
- In a fume hood, cautiously add concentrated sulfuric acid to a mixture of o-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
- An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is added to the mixture.
- The reaction mixture is heated, typically to around 130-140 °C. The reaction is exothermic and should be controlled carefully.

- After the initial vigorous reaction subsides, the mixture is heated for several more hours to ensure completion.
- Upon cooling, the mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
- The crude **8-bromoquinoline** is then purified, typically by steam distillation followed by recrystallization or column chromatography.

## Palladium-Catalyzed Cross-Coupling Reactions

**8-Bromoquinoline** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C, C-N, and C-O bonds.

This reaction is used to form a carbon-carbon bond between **8-bromoquinoline** and a boronic acid or ester.



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Caption: Suzuki-Miyaura coupling of **8-Bromoquinoline**.

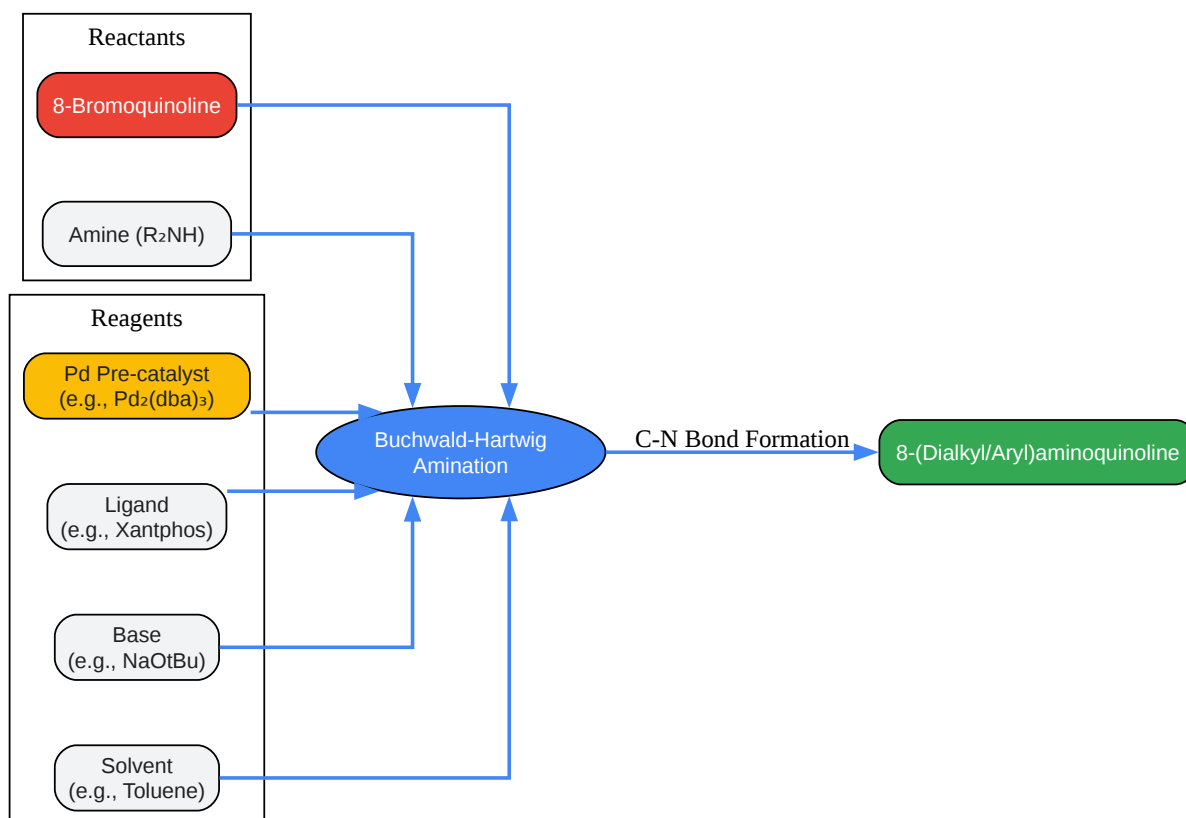
General Procedure:[7][8]

- To an oven-dried Schlenk tube, add **8-bromoquinoline** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0 equiv).
- Seal the tube with a septum and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.
- Add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%) under a positive flow of the inert gas.

- Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via syringe.
- Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

This reaction enables the formation of a carbon-nitrogen bond between **8-bromoquinoline** and an amine.





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Caption: Buchwald-Hartwig amination of **8-Bromoquinoline**.

General Procedure:[4][9][10][11]

- In an oven-dried Schlenk tube, combine the palladium pre-catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).

- Seal the tube, and replace the atmosphere with an inert gas.
- Add **8-bromoquinoline** (1.0 equiv) and the amine (1.1-1.2 equiv).
- Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
- Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
- After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the residue by column chromatography.

## Biological Activity and Signaling Pathways

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.<sup>[12]</sup> Bromoquinoline derivatives, in particular, have shown significant promise as anticancer agents.

Recent studies have demonstrated that certain bromo- and cyano-substituted 8-hydroxyquinoline derivatives can induce apoptosis in various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).<sup>[9]</sup> A key mechanism of action for some of these compounds is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.<sup>[6][9]</sup>

Furthermore, the broader class of quinoline derivatives has been investigated as inhibitors of key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development.<sup>[13][14][15][16][17]</sup> The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival, and its aberrant activation is linked to various cancers.<sup>[18][19][20][21][22]</sup>

The following diagram illustrates a simplified representation of the canonical NF- $\kappa$ B signaling pathway, a potential target for quinoline-based inhibitors.

Caption: Inhibition of the NF- $\kappa$ B signaling pathway by quinoline derivatives.

## Conclusion

**8-Bromoquinoline** is a valuable and versatile building block in organic synthesis, offering a gateway to a wide array of functionalized quinoline derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The demonstrated biological activities of bromoquinoline derivatives, particularly in the context of cancer, underscore the importance of this scaffold in drug discovery and development. This technical guide serves as a foundational resource for researchers looking to harness the potential of **8-bromoquinoline** in their scientific endeavors.

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